molecular formula C11H14FNO2 B8527556 (2-Fluoro-3-morpholinophenyl)methanol

(2-Fluoro-3-morpholinophenyl)methanol

Cat. No.: B8527556
M. Wt: 211.23 g/mol
InChI Key: NMBDYEDPVAVWME-UHFFFAOYSA-N
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Description

(2-Fluoro-3-morpholinophenyl)methanol is a fluorinated aromatic alcohol characterized by a morpholine substituent at the 3-position and a fluorine atom at the 2-position of the phenyl ring.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

(2-fluoro-3-morpholin-4-ylphenyl)methanol

InChI

InChI=1S/C11H14FNO2/c12-11-9(8-14)2-1-3-10(11)13-4-6-15-7-5-13/h1-3,14H,4-8H2

InChI Key

NMBDYEDPVAVWME-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC(=C2F)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact : The morpholine group enhances solubility in polar solvents compared to methoxy or phenyl substituents, which increase lipophilicity . Boronate esters (e.g., ) introduce reactivity for cross-coupling reactions, unlike the alcohol group in the target compound .
  • Functional Groups: The primary alcohol in this compound allows for further derivatization (e.g., esterification), whereas ketones () or boronate esters () enable distinct reaction pathways .

Physicochemical Properties

  • Melting Points : The boronate analog () has a low melting point (35–38°C), likely due to reduced crystallinity from the bulky boronate group . Morpholine-containing compounds may exhibit higher melting points due to hydrogen bonding, but data is unavailable for the target compound.

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